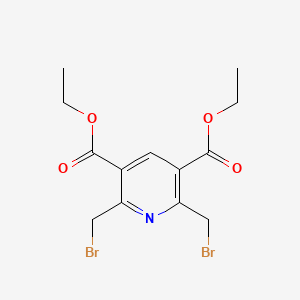
Diethyl 2,6-bis(bromomethyl)pyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,6-bis(bromomethyl)pyridine-3,5-dicarboxylate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two bromomethyl groups at the 2 and 6 positions of the pyridine ring, and two ester groups at the 3 and 5 positions. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,6-bis(bromomethyl)pyridine-3,5-dicarboxylate typically involves the bromination of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as methanol. The reaction conditions include maintaining the temperature between 25 to 40°C and monitoring the reaction progress using nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and reagent concentration, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,6-bis(bromomethyl)pyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) are used.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of diols from ester groups.
Scientific Research Applications
Diethyl 2,6-bis(bromomethyl)pyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Materials Science: Employed in the preparation of polymers and materials with specific electronic properties.
Biology and Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of Diethyl 2,6-bis(bromomethyl)pyridine-3,5-dicarboxylate involves its ability to act as a versatile intermediate in organic synthesis. The bromomethyl groups are highly reactive and can undergo nucleophilic substitution, making the compound useful for introducing various functional groups into target molecules. The ester groups provide additional sites for chemical modification, allowing for the creation of a wide range of derivatives with diverse properties .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(bromomethyl)pyridine: Lacks the ester groups, making it less versatile for certain applications.
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: Lacks the bromomethyl groups, limiting its reactivity in nucleophilic substitution reactions.
2,6-Di(bromomethyl)pyridine: Similar structure but without the ester groups, affecting its solubility and reactivity.
Uniqueness
Diethyl 2,6-bis(bromomethyl)pyridine-3,5-dicarboxylate is unique due to the presence of both bromomethyl and ester groups, which provide multiple sites for chemical modification. This dual functionality makes it a valuable intermediate for the synthesis of complex molecules and materials with tailored properties .
Properties
CAS No. |
185540-29-8 |
|---|---|
Molecular Formula |
C13H15Br2NO4 |
Molecular Weight |
409.07 g/mol |
IUPAC Name |
diethyl 2,6-bis(bromomethyl)pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C13H15Br2NO4/c1-3-19-12(17)8-5-9(13(18)20-4-2)11(7-15)16-10(8)6-14/h5H,3-4,6-7H2,1-2H3 |
InChI Key |
KQZZFXVVMYSXCA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1CBr)CBr)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



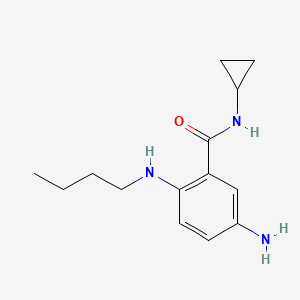
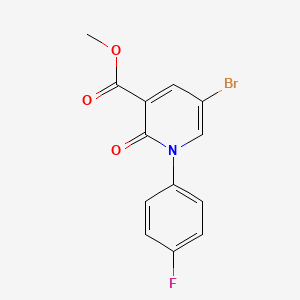
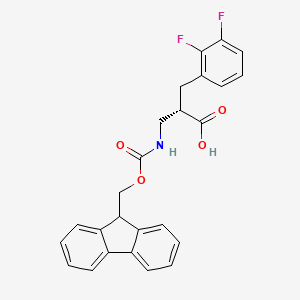
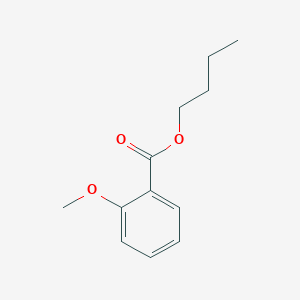
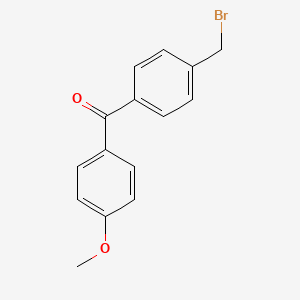
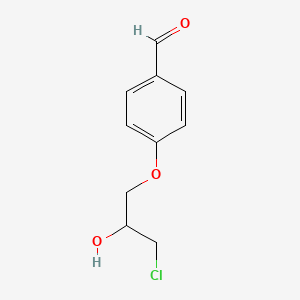
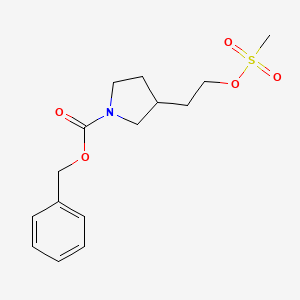

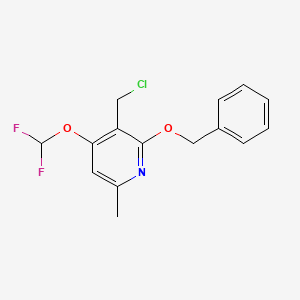
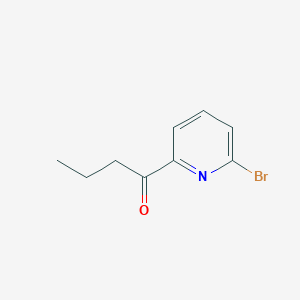
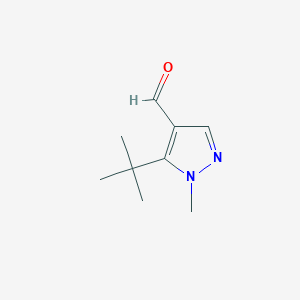
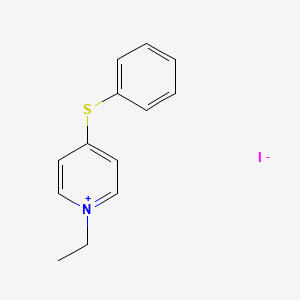
![6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3h)-one](/img/structure/B13978439.png)
